methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
Description
Methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused with a benzoate moiety. This structure includes a benzyl group at the 7-position, methyl groups at the 1- and 3-positions, and a carboxamido-benzoate substituent at the 6-position. The compound’s synthesis likely involves multi-step reactions, including condensation and substitution steps, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 2-[(7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-26-21-17(22(30)27(2)24(26)32)13-19(28(21)14-15-9-5-4-6-10-15)20(29)25-18-12-8-7-11-16(18)23(31)33-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGQOAMOWUQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate (CAS Number: 1021258-66-1) is a complex organic compound with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The structure features a pyrrolopyrimidine core that is known for its diverse biological activities.
Target Proteins : The primary targets of this compound include proangiogenic receptor tyrosine kinases (RTKs), specifically:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
Mode of Action : The compound inhibits the activity of these receptors, leading to the suppression of angiogenesis and cell proliferation. Additionally, it affects microtubule dynamics by inhibiting tubulin assembly, similar to the action of combretastatin A-4.
Biological Activities
- Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression at the G2/M phase .
- Anti-inflammatory Properties : Similar compounds within the pyrrolopyrimidine class have demonstrated anti-inflammatory effects by inhibiting COX-2 enzyme activity. This suggests that methyl 2-(7-benzyl...) may also possess such properties .
- Inhibition of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, this compound effectively disrupts angiogenic processes critical for tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Inhibition of EGFR and induction of apoptosis |
| Anti-inflammatory | Moderate | COX-2 inhibition |
| Angiogenesis Inhibition | High | Targeting VEGFR-2 and PDGFR-β |
Case Study: Glioma Treatment
A recent study focused on the anti-glioma potential of related pyrrolopyrimidine derivatives found that compounds with similar structural features showed significant efficacy against glioblastoma cells. The most effective derivatives were noted for their ability to promote apoptosis and inhibit EGFR kinase activity at low concentrations (IC50 values ranging from 1.5 nM to 873.2 nM) . This highlights the potential application of methyl 2-(7-benzyl...) in treating aggressive brain tumors.
Pharmacokinetics
The compound's pharmacokinetic profile indicates favorable absorption characteristics when administered as its hydrochloride salt form. Its solubility in water enhances its bioavailability for therapeutic use.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Compound 11a (): (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Differences: Replaces the pyrrolo[2,3-d]pyrimidine core with a thiazolo[3,2-a]pyrimidine system. The 6-position features a cyano group instead of a carboxamido-benzoate. The cyano group may enhance electrophilicity compared to the benzoate ester .
Compound 12 () : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
Substituent Variations
- Compound 2c (): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Features an imidazo[1,2-a]pyridine core with diethyl ester groups. The 7-position has a 4-bromophenyl group instead of benzyl. Impact: Bromine’s electronegativity may enhance halogen bonding, while diethyl esters increase lipophilicity compared to the methyl benzoate .
- Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Incorporates a nitro group at the 4-position of the phenyl ring. The phenethyl substituent may improve membrane permeability relative to benzyl .
- Compound from : 7-Benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Key Differences: Replaces the methyl benzoate with a 3-methylbutyl carboxamide. Impact: The alkylamide chain may enhance solubility in nonpolar environments but reduce metabolic stability compared to the ester .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogues
Functional Implications
- Bioactivity : The benzoate ester in the target compound may serve as a prodrug moiety, enhancing oral bioavailability compared to carboxamide derivatives (e.g., ) .
- Steric Effects : Bulky substituents like 4-bromophenyl (Compound 2c) or phenethyl (Compound 1l) may hinder binding to flat active sites but improve selectivity .
Research Findings and Trends
- Spectral Trends: Aromatic protons in benzoate-containing compounds (e.g., target compound) exhibit upfield shifts (δ 7.2–8.0 ppm) compared to cyano-substituted analogues (δ 8.0–8.5 ppm), reflecting electronic differences .
- Thermal Stability : Melting points correlate with crystallinity; ester derivatives (e.g., target compound, Compound 2c) generally have lower melting points than carboxamides due to reduced hydrogen bonding .
- Computational Modeling : Tools like SHELX () enable precise structural determination, critical for comparing bond lengths and angles in analogues .
Q & A
Q. What advanced techniques characterize electronic transitions and excited-state behavior in this compound?
- Methodological Answer : Time-Dependent DFT (TD-DFT) models electronic transitions. UV-Vis and fluorescence spectroscopy validate computational predictions. Transient absorption spectroscopy probes excited-state dynamics. These methods inform applications in photochemistry or materials science .
Tables for Key Data
| Synthetic Optimization | Critical Factors | Impact |
|---|---|---|
| Solvent polarity | Reaction rate, yield | Polar aprotic solvents enhance nucleophilicity |
| Microwave irradiation | Reaction time | Reduces time from hours to minutes |
| Catalyst loading | Selectivity | Excess catalyst may promote side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
